4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-9-13(21-8-16-9)14(20)15-5-6-18-12(19)7-10-3-2-4-11(10)17-18/h7-8H,2-6H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJRMLPXVGMLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following attributes:
- Molecular Formula : C₁₈H₁₇N₅O₂S
- Molecular Weight : 367.4 g/mol
- CAS Number : 2097902-61-7
Research indicates that compounds in the thiazole class often exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The specific mechanisms may involve:
- Inhibition of Enzyme Activity : Thiazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation and viral replication.
- Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. For instance:
- A study demonstrated that thiazole compounds could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This was observed in melanoma and prostate cancer cell lines, where the antiproliferative activity was significantly enhanced compared to earlier compounds with similar structures .
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties:
- Research indicated that certain thiazole compounds exhibit significant antiviral activity against HIV and other viruses by disrupting viral replication processes. For example, compounds with an EC₅₀ (half-maximal effective concentration) value as low as 3.98 μM were identified as promising candidates for further development against HIV .
Study 1: Anticancer Efficacy
In a preclinical study involving various cancer cell lines, the compound demonstrated:
- EC₅₀ values ranging from 0.1 to 1 μM across different cancer types.
- Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial pathway engagement.
Study 2: Antiviral Potential
A separate investigation focused on the antiviral efficacy of thiazole derivatives against the influenza virus:
- The compound exhibited an EC₅₀ value of 58.7 μg/mL against live influenza virus with minimal cytotoxicity observed in host cells.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | EC₅₀ Value (μM) | Notes |
|---|---|---|---|
| Anticancer | Melanoma Cells | 0.1 - 1 | Induces apoptosis via caspase activation |
| Antiviral | Influenza Virus | 58.7 | Low cytotoxicity in host cells |
| Antiviral | HIV | 3.98 | High therapeutic index |
Q & A
Q. What are the key steps in synthesizing 4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions: (i) Preparation of the cyclopenta[c]pyridazinone core via cyclization of substituted hydrazines with cyclic ketones under reflux . (ii) Coupling the thiazole-5-carboxamide moiety using carbodiimide-mediated amidation or acid chloride intermediates . (iii) Final purification via column chromatography with solvents like ethyl acetate/hexane (3:1 v/v) and characterization via -NMR and LC-MS to confirm purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : For absolute configuration validation, if single crystals are obtainable .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- By-products : Unreacted intermediates (e.g., uncyclized pyridazinones) or over-alkylated derivatives. Mitigate via reaction time optimization and quenching excess reagents .
- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LC-MS to identify impurities >0.1% .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, use DMF as a solvent at 80°C to enhance coupling efficiency .
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify kinetic bottlenecks .
- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenation steps to reduce side reactions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains) based on the thiazole-carboxamide motif .
- MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide solubility enhancements .
Q. How can contradictory biological activity data from in vitro vs. in vivo studies be resolved?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Modify the ethyl linker or introduce fluorine substituents to enhance bioavailability .
- Orthogonal Assays : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
